Sodium taurochenodeoxycholate

Catalog No.
S832001
CAS No.
6009-98-9
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurochenodeoxycholate

CAS Number

6009-98-9

Product Name

Sodium taurochenodeoxycholate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1

InChI Key

IYPNVUSIMGAJFC-HLEJRKHJSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

NSC 681055;Taurochenodeoxycholate;TCDCA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Role in Bile Acid Signaling

TCD plays a role in cell signaling pathways through its interaction with the farnesoid X receptor (FXR) []. FXR is a nuclear receptor expressed in various tissues, including the liver, intestine, and adipose tissue. When TCD binds to FXR, it activates a cascade of gene expression changes, influencing numerous physiological processes, such as:

  • Lipid metabolism: TCD can regulate cholesterol and triglyceride levels by promoting their synthesis and excretion [].
  • Glucose metabolism: TCD has been shown to improve insulin sensitivity and glucose control [].
  • Inflammation: TCD may possess anti-inflammatory properties by suppressing inflammatory gene expression [].

These findings suggest that TCD, through FXR signaling, could potentially be explored as a therapeutic target for various metabolic and inflammatory diseases.

Applications in Research Techniques

Beyond its involvement in cell signaling, TCD has several practical applications in scientific research:

  • Study of membrane transporters: TCD can be used to investigate the transport of bile acids across cell membranes due to its amphiphilic nature, meaning it has both hydrophilic and hydrophobic properties [].
  • Drug delivery systems: TCD can be used as a carrier molecule for drug delivery due to its ability to form micelles, which are nanoscale structures that can encapsulate drugs and enhance their solubility [].
  • Study of protein-lipid interactions: TCD can be utilized to study the interactions between proteins and lipids due to its ability to solubilize lipids in aqueous solutions [].

Sodium taurochenodeoxycholate (TCDCA) is a bile salt found in the human body. It is a taurine conjugate of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver []. Bile acids are amphipathic molecules, meaning they have both a hydrophilic (water-loving) and a hydrophobic (water-hating) end. This unique structure allows them to emulsify fats, aiding in digestion and absorption of dietary lipids.

TCDCA plays a vital role in scientific research, particularly in studies of liver function, cholesterol metabolism, and digestive disorders [].


Molecular Structure Analysis

TCDCA has a complex molecular structure with several key features (Figure 1):

  • Steroid backbone: The core structure is a four-ringed steroid skeleton, which is rigid and non-polar (hydrophobic) [].
  • Hydroxyl groups: Two hydroxyl groups (-OH) at positions 3α and 7α contribute to some water solubility.
  • Carboxyl group: A carboxyl group (COOH) at position 24 provides acidity and contributes to bile salt function.
  • Taurine conjugate: Taurine, an amino acid derivative, is attached to the carboxyl group via an amide bond. This conjugation with taurine increases water solubility and bile salt activity [].
Figure 1

Chemical structure of Sodium Taurochenodeoxycholate (TCDCA) [].


Chemical Reactions Analysis

Synthesis

TCDCA is naturally synthesized in the liver through a multistep pathway involving cholesterol as a precursor. This complex process is beyond the scope of this analysis. However, researchers can isolate TCDCA from bile or synthesize it in the laboratory for research purposes [].

Decomposition

Other Relevant Reactions

TCDCA plays a crucial role in the emulsification of fats. In the small intestine, TCDCA interacts with dietary lipids, forming micelles. Micelles are small aggregates that allow for better contact between digestive enzymes and fats, facilitating their breakdown and absorption.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₂₆H₄₄NNaO₆S []
  • Molecular Weight: 511.7 g/mol []
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Relatively stable under physiological conditions [].
  • Micelle formation: TCDCA interacts with dietary fats and cholesterol in the small intestine. Its amphipathic nature allows it to surround the hydrophobic core of lipids, forming micelles. These micelles are small spheres with a hydrophilic exterior and a hydrophobic interior, making fats soluble in the aqueous environment of the intestine.
  • Enhanced digestion: Micelle formation increases the surface area of fats, making them more accessible to digestive enzymes like lipase, which break down triglycerides into smaller components for absorption.
  • Cholesterol regulation: TCDCA also plays a role in cholesterol metabolism. It helps solubilize cholesterol in bile, promoting its excretion from the body.

UNII

P2SD3PHQ3Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1.Hoffman, A.F. The continuing importance of bile acids in liver and intestinal disease. Arch. Intern. Med. 159(22), 2647-2658 (1999).

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